molecular formula C5H5ClF2N2 B8190770 2,5-Difluoropyridin-3-amine hydrochloride

2,5-Difluoropyridin-3-amine hydrochloride

Cat. No.: B8190770
M. Wt: 166.55 g/mol
InChI Key: OLIVNFPMVMXCNV-UHFFFAOYSA-N
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Description

2,5-Difluoropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H5ClF2N2 and a molecular weight of 166.56 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoropyridin-3-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,5-difluoropyridine with ammonia under controlled conditions to form the amine derivative. This is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoropyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce nitro compounds .

Scientific Research Applications

2,5-Difluoropyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-pyridin-4-ylamine
  • 2,6-Difluoro-pyridin-3-ylamine
  • 3,5-Difluoro-pyridin-2-ylamine

Uniqueness

2,5-Difluoropyridin-3-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for various specialized applications .

Properties

IUPAC Name

2,5-difluoropyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2.ClH/c6-3-1-4(8)5(7)9-2-3;/h1-2H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIVNFPMVMXCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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